Z-Asn-OH

Enzymatic Resolution Chiral Synthesis Protecting Group Strategy

For peptide synthesis strategies requiring mild, neutral deprotection via catalytic hydrogenolysis, Z-Asn-OH is the essential Nα-protected asparagine. Unlike Fmoc-Asn-OH (base-labile) and Boc-Asn-OH (acid-labile), its Cbz group is selectively removed under conditions that leave Boc, t-butyl esters, and other acid-sensitive groups intact. This is mandated for orthogonal protection schemes and large-scale solution-phase API production. Procure Z-Asn-OH to ensure high-fidelity asparagine incorporation in complex peptide chains.

Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
CAS No. 2304-96-3
Cat. No. B554787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Asn-OH
CAS2304-96-3
SynonymsN-Cbz-L-asparagine; 2304-96-3; Z-Asn-OH; N-Benzyloxycarbonyl-L-asparagine; Z-L-Asparagine; Cbz-Asn-OH; CBZasparagine; CBZ-L-Asparagine; Carbobenzyloxy-L-asparagine; N-Carbobenzoxy-L-asparagine; Carbobenzoxy-L-asparagine; (S)-4-AMINO-2-(((BENZYLOXY)CARBONYL)AMINO)-4-OXOBUTANOICACID; Carbobenzoxy-L-asparagin; N-(Benzyloxycarbonyl)-L-asparagine; Nalpha-Cbz-L-asparagine; (S)-N-(benzyloxycarbonyl)asparagine; Nalpha-Carbobenzoxy-L-asparagine; FUCKRCGERFLLHP-VIFPVBQESA-N; Asparagine,N-(benzyloxy)carbonyl-; MFCD00008035; NSC59837; NSC88498; N2-[(Phenylmehtoxy)carbonyl]-L-asparagine; L-Asparagine,N2-[(phenylmethoxy)carbonyl]-; Asparagine,N(2)-carboxy-,N(2)-benzylester,L-
Molecular FormulaC12H14N2O5
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O
InChIInChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)/t9-/m0/s1
InChIKeyFUCKRCGERFLLHP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Asn-OH (2304-96-3): Technical Specifications and Core Identity for Procurement


Z-Asn-OH (Nα-Carbobenzoxy-L-asparagine; CAS 2304-96-3) is an Nα-protected L-asparagine derivative of the carbobenzoxy (Cbz) class, widely utilized in solution-phase peptide synthesis. It serves as a key building block for introducing asparagine residues into peptide chains while preventing undesired side-chain reactions . Key physical constants include a molecular formula of C₁₂H₁₄N₂O₅, a molecular weight of 266.25 g/mol, a melting point of 163–165 °C (lit.), and a specific optical rotation of [α]²⁰/D +6° (c = 1.6 in acetic acid), with typical commercial purity specifications of ≥97–99% (HPLC or titration) .

Why Z-Asn-OH Cannot Be Simply Substituted with Fmoc-Asn-OH or Boc-Asn-OH


The selection of an Nα-protected asparagine derivative is not interchangeable; it dictates the entire synthetic strategy, deprotection chemistry, and compatibility with other orthogonal protecting groups. Z-Asn-OH, characterized by its benzyloxycarbonyl (Cbz/Z) protection, is specifically employed in solution-phase peptide synthesis and in orthogonal protection schemes where the Z group is removed via catalytic hydrogenolysis—a mild, neutral condition that leaves acid-labile groups (e.g., Boc, t-butyl esters) intact [1]. In contrast, Fmoc-Asn-OH requires basic deprotection (piperidine), which is incompatible with base-sensitive functionalities, while Boc-Asn-OH necessitates strong acidic conditions (e.g., TFA) that cleave numerous side-chain protections. The quantitative evidence below demonstrates precisely why Z-Asn-OH provides a unique, quantifiable advantage in specific synthetic contexts where its analogs fail or underperform.

Quantitative Differentiation Evidence for Z-Asn-OH Versus Closest Analogs


Enantiopurity Retention in Enzymatic Resolution: Z- vs. Boc- and Fmoc-Protected Substrates

In a head-to-head study comparing N-protected amino alcohols in porcine pancreatic lipase (PPL)-catalyzed transesterification, the Boc protecting group consistently delivered superior chemical yields and enantiopurities compared to both Z and Fmoc protecting groups [1]. While Z-Asn-OH is not the optimal choice for this specific enzymatic resolution application, this study provides crucial, quantifiable differentiation: Boc protection significantly outperforms Z protection in this context. This evidence is essential for users to make an informed, negative selection against Z-Asn-OH when high enantiopurity from enzymatic methods is the primary goal, thereby directing procurement toward the more suitable Boc-Asn-OH analog.

Enzymatic Resolution Chiral Synthesis Protecting Group Strategy

Orthogonal Deprotection: Quantitative Selectivity of Z-Group Hydrogenolysis Over Boc-Protected Side Chains

A foundational patent (US 3,960,828) establishes that catalytic hydrogenolysis of the Nα-benzyloxycarbonyl (Z) group proceeds with complete selectivity over t-butyl-based protecting groups (Boc, t-butyl esters, t-butyl ethers), which 'completely resist hydrogenolysis' under the same conditions [1]. This quantitative selectivity (defined as 'the most selective procedure available' in the patent) allows for the construction of complex, fully protected peptide intermediates where the Z group can be removed to expose a single amine for further coupling, while all acid-labile side-chain protections remain quantitatively intact. This orthogonal selectivity is a core, quantifiable differentiator versus Boc-Asn-OH, which is cleaved by acid and therefore cannot be used in such orthogonal schemes.

Orthogonal Protection Peptide Synthesis Hydrogenolysis

Purity and Physical Consistency: Benchmarking Commercial Z-Asn-OH Batches

Cross-referencing technical datasheets from major commercial suppliers establishes a robust purity and physical property benchmark for Z-Asn-OH. Multiple vendors, including Sigma-Aldrich (99%), TCI (>99.0% by titration), and Chem-Impex (≥97% by HPLC), report high chemical purity and consistent optical rotation values within the +5.0° to +8.0° range (c=1.6-2.0 in acetic acid) . This data provides a quantifiable baseline for procurement, ensuring batch-to-batch reproducibility in sensitive peptide syntheses. While a direct comparator purity is not the focus of this item, this data confirms that Z-Asn-OH is available as a high-purity, well-characterized reagent suitable for demanding research applications.

Quality Control Procurement Specification Peptide Synthesis Reagent

Solubility Profile in Common Organic Solvent: DMSO Solubility Quantified

For applications requiring dissolution in organic solvents for in vitro assays or solution-phase chemistry, the solubility of Z-Asn-OH in DMSO is quantified as 25 mg/mL (93.90 mM) . This value is provided with the caveat that DMSO should be freshly opened and sonication may be required due to hygroscopic nature. While a direct comparative solubility value for Fmoc-Asn-OH or Boc-Asn-OH under identical conditions is not provided in the accessible source, this data point offers a critical, quantifiable reference for experimental planning and buffer preparation. This information is essential for users designing stock solutions and ensuring the compound remains in solution during biological or chemical assays.

Solubility Formulation In Vitro Assay

Validated Application Scenarios for Z-Asn-OH Procurement Based on Quantitative Evidence


Solution-Phase Peptide Synthesis Requiring Orthogonal Deprotection Schemes

Z-Asn-OH is the unequivocal choice for the synthesis of complex peptides in solution where a strategy of orthogonal protection is employed. As demonstrated by the patent evidence [1], the Z group can be selectively and completely removed via catalytic hydrogenolysis without affecting co-present acid-labile Boc, t-butyl ester, or t-butyl ether protections. This allows for the sequential, controlled deprotection and coupling of peptide fragments, a process impossible with Fmoc-Asn-OH (requires basic conditions) or Boc-Asn-OH (requires acidic conditions). Procurement of Z-Asn-OH is therefore mandated for any project utilizing this specific and powerful orthogonal protection strategy.

Synthesis of Short Peptides and Industrial-Scale Production of Peptide Therapeutics (e.g., Aspartame, Oxytocin)

Industrial and academic literature consistently cites Z-protected amino acids, including Z-Asn-OH, as the preferred building blocks for solution-phase synthesis of short peptides and large-scale production of peptide APIs such as aspartame and oxytocin [1]. The rationale, supported by the class-level inference from the cited literature, includes the wide choice of compatible protecting groups, lower overall cost compared to solid-phase methods, and ease of reaction scale-up. For procurement managers and process chemists, Z-Asn-OH represents a cost-effective and scalable starting material for these specific product classes, directly competing with and often outperforming the more expensive Fmoc-based solid-phase alternatives in this niche.

Preparation of Peptide Intermediates for Subsequent Hydrogenolytic Deprotection

Any synthetic route culminating in a global deprotection step via catalytic hydrogenation necessitates the use of Z-protected building blocks. Z-Asn-OH is specifically designed for this purpose, as its benzyloxycarbonyl group is quantitatively labile to hydrogenolysis under mild, neutral conditions [1]. This contrasts with Boc-Asn-OH, which is stable to hydrogenolysis but labile to acid, and Fmoc-Asn-OH, which is base-labile. The procurement of Z-Asn-OH is therefore a direct, evidence-driven requirement for any researcher or manufacturer whose final synthetic step involves hydrogenolytic removal of all protecting groups to yield the free peptide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Asn-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.